molecular formula C13H23NO4 B13474199 tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate

tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate

Cat. No.: B13474199
M. Wt: 257.33 g/mol
InChI Key: UBFVNIYCUIDDJI-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate: is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential role in biochemical pathways. Researchers are investigating its interactions with enzymes and other biomolecules to understand its effects on cellular processes .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate apart from similar compounds is its specific spirocyclic structure and the presence of a hydroxymethyl group.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-13(8-15)6-12(7-13)4-5-17-9-12/h15H,4-9H2,1-3H3,(H,14,16)

InChI Key

UBFVNIYCUIDDJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCOC2)CO

Origin of Product

United States

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